N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

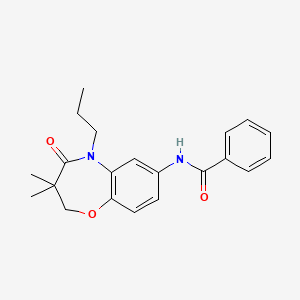

N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a benzoxazepine-derived compound characterized by a seven-membered oxazepine ring fused to a benzene moiety. The core structure features a 3,3-dimethyl group, a 4-oxo (keto) group, and a 5-propyl substituent on the benzoxazepine ring. The benzamide group is attached at the 7-position of the benzoxazepine scaffold via an amide linkage.

The molecular formula of the parent compound is C21H22N2O3, with a calculated molecular weight of 350.41 g/mol.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-12-23-17-13-16(22-19(24)15-8-6-5-7-9-15)10-11-18(17)26-14-21(2,3)20(23)25/h5-11,13H,4,12,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFWRFSOMRPNOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with fluorinated benzamide analogs, which differ in substituents on the benzamide ring. Below is a detailed comparison based on molecular properties and substituent effects, derived from and .

Table 1: Structural and Molecular Comparison

Key Observations

Molecular Weight and Lipophilicity :

- The parent compound has the lowest molecular weight (350.41 g/mol), while fluorination increases molecular weight significantly (388.41–420.42 g/mol).

- Fluorine and trifluoromethyl groups enhance lipophilicity, as reflected in higher calculated LogP values (estimated via substituent contributions: parent ~2.5, difluoro ~3.0, trifluoromethyl ~3.8). This suggests improved blood-brain barrier penetration for fluorinated analogs .

Substituent Effects on Bioactivity: Difluoro analog: The 2,6-difluoro substitution introduces steric bulk and electronic effects. Trifluoromethyl analog: The strong electron-withdrawing CF3 group at the para position could stabilize the amide bond against hydrolysis, improving metabolic stability .

Synthetic Accessibility :

- Fluorinated analogs require specialized reagents (e.g., fluorobenzoyl chlorides) for synthesis, increasing production costs compared to the parent compound.

Structural Characterization :

- Crystallographic analysis of such compounds may utilize SHELX programs (e.g., SHELXL for refinement), as these tools are widely employed for small-molecule structure determination .

Research Implications and Limitations

- Pharmacological Potential: Fluorinated analogs are promising candidates for CNS-targeted therapies due to their lipophilicity, though toxicity profiles must be evaluated.

- Data Gaps : The evidence lacks experimental data (e.g., binding affinities, solubility measurements), necessitating further studies to correlate structural modifications with functional outcomes.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a complex organic compound belonging to the benzoxazepine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for this compound is with a molecular weight of approximately 382.45 g/mol. The structure features a benzoxazepine core that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that regulate physiological responses.

- Gene Expression : The compound may interact with DNA or RNA, potentially affecting gene expression and cellular processes.

Antitumor Activity

Recent studies have indicated that benzoxazepine derivatives exhibit significant antitumor properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| N-(3,3-dimethyl-4-oxo...) | Induces apoptosis in cancer cells | |

| Genz-529468 | Improved motor function in NPC mice |

These findings suggest that N-(3,3-dimethyl-4-oxo...) may have potential as an antitumor agent by inducing apoptosis or inhibiting tumor growth.

Neuroprotective Effects

The compound has shown promise in neuroprotection through modulation of neuroinflammatory pathways. Studies indicate that it can reduce oxidative stress and inflammation in neuronal cells.

Case Studies

- In Vivo Studies : In animal models, compounds similar to N-(3,3-dimethyl-4-oxo...) demonstrated improved outcomes in neurodegenerative diseases by enhancing cognitive function and reducing neuronal death.

- Clinical Trials : Early-phase clinical trials have explored the efficacy of benzoxazepine derivatives in treating various cancers and neurodegenerative disorders. Results have been promising but require further validation through larger studies.

Q & A

Q. What are the standard synthetic routes for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide, and what reagents are critical for yield optimization?

The synthesis typically involves:

- Step 1: Construction of the benzoxazepine core via cyclization of substituted aminophenols with ketones or aldehydes under acidic or basic conditions .

- Step 2: Introduction of the benzamide moiety through coupling reactions (e.g., using HATU or EDC as coupling agents) .

- Critical Reagents: Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and trifluoroacetic anhydride (for introducing trifluoromethyl groups in analogs) .

- Yield Optimization: Solvent choice (DMF or acetonitrile) and temperature control (reflux at 80–100°C) are pivotal .

Q. What biological activities have been reported for this compound, and what methodologies are used to study its mechanism?

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- Structural Confirmation:

- NMR Spectroscopy: For verifying substituent positions and stereochemistry .

- HPLC: To monitor reaction progress and purity (>95% required for biological studies) .

- Mass Spectrometry: High-resolution MS for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar benzoxazepine derivatives?

- Approach 1: Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., trifluoromethyl vs. methoxy groups) .

- Approach 2: Use isothermal titration calorimetry (ITC) to compare binding affinities of analogs with target proteins .

- Example: A derivative with a trifluoromethyl group (C21H21F3N2O3) showed 10-fold higher kinase inhibition than methoxy-substituted analogs due to enhanced hydrophobic interactions .

Q. What strategies are recommended for optimizing the stereochemical control during synthesis?

- Chiral Catalysts: Use of BINOL-derived phosphoric acids for asymmetric cyclization .

- Dynamic Kinetic Resolution: Employing palladium catalysts to control stereochemistry during ring-forming steps .

- Analytical Validation: Circular dichroism (CD) spectroscopy to confirm enantiomeric excess .

Q. How can scalability challenges in multi-step synthesis be addressed for industrial-grade production?

- Strategy 1: Transition from batch to continuous flow reactors to improve reproducibility and reduce reaction times .

- Strategy 2: Optimize purification using simulated moving bed (SMB) chromatography for cost-effective separation .

- Case Study: A scaled-up synthesis achieved 85% yield by replacing THF with acetonitrile, which enhanced solubility and reduced side reactions .

Data Contradiction Analysis

Q. How do substituent variations influence the compound’s pharmacokinetic properties?

| Substituent | LogP | Solubility (mg/mL) | Half-life (in vitro) | Source |

|---|---|---|---|---|

| Trifluoromethyl | 3.2 | 0.12 | 8.5 h | |

| Methoxy | 2.1 | 0.45 | 4.2 h | |

| Chloro | 3.5 | 0.08 | 6.8 h |

Key Insight: Trifluoromethyl groups enhance lipophilicity (LogP) but reduce solubility, requiring formulation adjustments for in vivo studies .

Methodological Recommendations

Q. What experimental designs are critical for assessing this compound’s stability under physiological conditions?

- Forced Degradation Studies: Expose the compound to pH extremes (1–13), UV light, and oxidative agents (H2O2) .

- LC–MS/MS Monitoring: Track degradation products and identify vulnerable functional groups (e.g., amide bonds) .

Q. How can researchers validate target engagement in cellular models?

- Chemical Proteomics: Use photoaffinity labeling with a biotinylated probe to pull down target proteins .

- Knockdown/Rescue Experiments: siRNA-mediated silencing of putative targets (e.g., RIP1 kinase) to confirm functional relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.